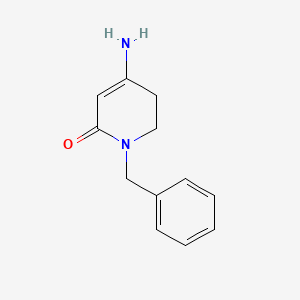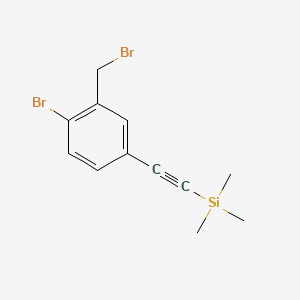![molecular formula C7H13N B13660948 3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
3-Methyl-6-azabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Methyl-6-azabicyclo[3.1.1]heptane: is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process is carried out under specific conditions to ensure the desired configuration and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The incorporation of this compound into the structure of certain drugs, such as antihistamines, has been explored to improve their physicochemical properties .
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Methyl-6-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
cis-3-Methyl-6-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of cis-3-Methyl-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its incorporation into the structure of antihistamine drugs has been shown to improve their efficacy by enhancing their binding affinity and stability .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the methyl group present in cis-3-Methyl-6-azabicyclo[3.1.1]heptane.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a different ring structure but contains a similar nitrogen atom within its framework.
Uniqueness: cis-3-Methyl-6-azabicyclo[3.1.1]heptane is unique due to its specific configuration and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3-methyl-6-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3 |
Clave InChI |
PGBZIPYFDYFLIR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


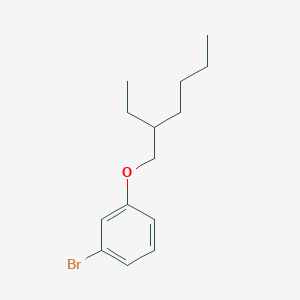
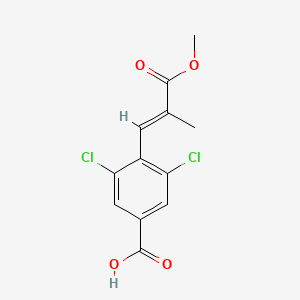
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
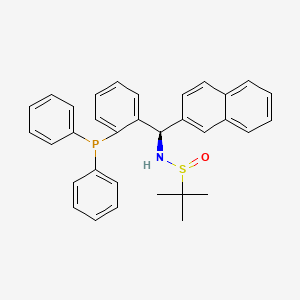
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
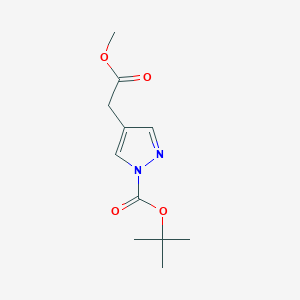

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
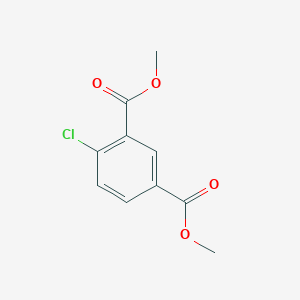
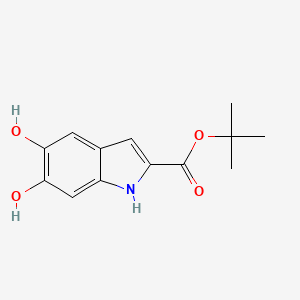
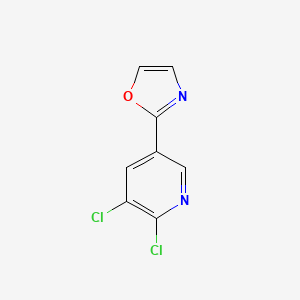
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
